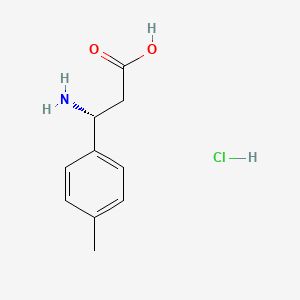

(3R)-3-amino-3-(4-methylphenyl)propanoicacidhydrochloride

描述

(3R)-3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a 4-methylphenyl substituent at the β-position of the propanoic acid backbone and an (R)-configured stereocenter. Its molecular formula is C₁₀H₁₄ClNO₂, with a calculated molecular weight of 215.68 g/mol. The compound exists as a hydrochloride salt, enhancing its stability and aqueous solubility.

属性

分子式 |

C10H14ClNO2 |

|---|---|

分子量 |

215.67 g/mol |

IUPAC 名称 |

(3R)-3-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |

InChI 键 |

SQPNACGMOVSDJF-SBSPUUFOSA-N |

手性 SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl |

规范 SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and a suitable amino acid precursor.

Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with the amino acid precursor in the presence of a catalyst to form an intermediate compound.

Hydrogenation: The intermediate compound is then subjected to hydrogenation under specific conditions to reduce any double bonds and form the desired (3R)-3-amino-3-(4-methylphenyl)propanoic acid.

Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of 3-amino-3-(4-methylphenyl)propanol.

Substitution: Formation of N-substituted derivatives.

科学研究应用

(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is an organic compound belonging to the amino acid class. It features a chiral center, which is important for its biological activity. The compound includes an amino group (–NH₂), a carboxylic acid group (–COOH), and a phenyl ring with a methyl group at the para position, suggesting interactions with biological systems, particularly in neurotransmitter activity. It is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Potential Applications

(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride and similar compounds have potential applications in several fields:

- Neurotransmitter Modulation This compound exhibits biological activities, primarily as a neurotransmitter modulator, and may interact with receptors in the central nervous system, influencing mood regulation, cognition, and pain perception.

- Neuroprotection Studies suggest that compounds with similar structures may have neuroprotective effects and could be investigated for potential therapeutic applications in neurological disorders.

- Drug Discovery Its unique structure may allow it to serve as a lead compound for further modifications aimed at enhancing its biological activity.

- Chemotherapeutic agents Novel β-substituted β-amino acid derivatives and β-substituted β-amino acid analogs, such as 3-Amino-4-[5-[bis(2-chloroethyl)amino]-2-methyl- phenyl]butanoic acid, can be used as chemotherapeutic agents .

Interaction Studies

Interaction studies involving (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride focus on its binding affinity to various receptors. These studies use techniques such as:

- Radioligand binding assays

- Surface plasmon resonance

- Molecular docking simulations

These analyses help to elucidate its mechanism of action and potential side effects.

Structural Similarity

Several compounds share structural similarities with (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride :

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (S)-3-amino-3-(4-methylphenyl)propanoic acid | Similar amino acid structure | Different stereochemistry affecting bioactivity |

| 4-Methylphenylalanine | Contains a phenylalanine backbone | Commonly found in proteins; less soluble |

| 2-Amino-5-methylbenzoic acid | Methyl substitution on a different carbon position | Exhibits anti-inflammatory properties |

作用机制

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission.

Pathways: The compound can modulate signaling pathways related to amino acid metabolism and neurotransmitter synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Physical Properties of Selected Analogs

Substituent Effects on Physicochemical Properties

- Electronic Effects: The 4-methylphenyl group in the target compound is electron-donating, which may stabilize adjacent cationic charges (e.g., protonated amino groups) via inductive effects. In contrast, the 4-methoxyphenyl analog () introduces an electron-withdrawing methoxy group, increasing polarity and acidity (pKa ~1.8–2.5 for β-amino acids) .

- Steric Effects: The 4-tert-butylphenyl variant () exhibits significant steric bulk, which may reduce solubility but improve thermal stability in polymer applications.

Stereochemical Considerations

The (3R)-configuration of the target compound distinguishes it from enantiomers like (3S)-3-amino-3-phenylpropanoic acid hydrochloride (). Chirality critically impacts biological activity; for example, (R)-enantiomers of β-amino acids often exhibit distinct receptor-binding profiles compared to (S)-forms .

Salt Forms and Solubility

Hydrochloride salts, as seen in the target compound and analogs (e.g., methyl ester hydrochloride in ), generally improve aqueous solubility compared to free bases. However, esterification (e.g., methyl ester in ) reduces polarity, favoring lipid solubility .

生物活性

(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative known for its significant biological activity, particularly as a neurotransmitter modulator. This compound has garnered attention in the fields of neurobiology and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral center and consists of:

- Amino group (–NH₂)

- Carboxylic acid group (–COOH)

- Para-substituted phenyl ring with a methyl group

This structural configuration is crucial for its interaction with biological systems, particularly in modulating neurotransmitter pathways.

(3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is believed to interact with various receptors in the central nervous system (CNS). Its mechanism primarily involves:

- Modulation of neurotransmitter release

- Interaction with receptors related to mood regulation, cognition, and pain perception

Research suggests that compounds with similar structures may exhibit neuroprotective effects, indicating potential applications in treating neurological disorders such as depression and anxiety .

Biological Activity

The biological activities of (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride include:

- Neurotransmitter Modulation : It influences neurotransmitter systems, potentially enhancing synaptic plasticity and cognitive function.

- Neuroprotection : Studies indicate that this compound may offer protection against neurodegenerative processes.

- Pain Management : Its interaction with pain-related pathways suggests applications in analgesic therapies.

Comparative Analysis with Similar Compounds

The following table compares (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-3-amino-3-(4-methylphenyl)propanoic acid | Similar amino acid structure | Different stereochemistry affecting bioactivity |

| 4-Methylphenylalanine | Contains a phenylalanine backbone | Commonly found in proteins; less soluble |

| 2-Amino-5-methylbenzoic acid | Methyl substitution on a different carbon position | Exhibits anti-inflammatory properties |

These comparisons highlight the unique aspects of (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride regarding its specific structural configuration and potential biological implications .

Case Studies and Research Findings

Several studies have investigated the effects of (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride:

- Neuroprotective Effects : In vitro studies demonstrated that this compound can reduce neuronal apoptosis under stress conditions, indicating its potential for protecting against neurodegenerative diseases .

- Mood Regulation : Animal models treated with this compound showed improved behavioral outcomes in tests measuring anxiety and depression-like symptoms, suggesting its role as an antidepressant agent .

- Pain Perception : Research indicated that (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride could modulate pain pathways, providing insights into its analgesic properties .

常见问题

What are the recommended synthetic routes for (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride, and how can enantiomeric purity be optimized?

Methodological Answer:

Synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective hydrogenation of α,β-unsaturated precursors or resolution of racemic mixtures using chiral auxiliaries (e.g., Evans oxazolidinones) can achieve high enantiomeric excess (ee). Protecting groups like tert-butoxycarbonyl (Boc) may safeguard the amino group during synthesis. Post-synthesis purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures ≥98% ee .

Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing methylphenyl vs. chlorophenyl analogs) .

- Chiral HPLC: Polysaccharide-based columns (Chiralpak® AD-H) resolve enantiomers; retention times and peak areas quantify ee .

- X-ray Crystallography: Absolute configuration validation via single-crystal analysis .

- Mass Spectrometry (HRMS): Verifies molecular weight (CHClNO, theoretical 215.07 g/mol) .

How can researchers resolve discrepancies in biological activity data observed between different batches of the compound?

Methodological Answer:

- Batch Analysis: Compare impurity profiles via HPLC-MS to identify byproducts (e.g., racemization products or methyl group oxidation).

- Bioactivity Cross-Validation: Use standardized in vitro assays (e.g., enzyme inhibition IC) under controlled conditions (pH, temperature) .

- Structural Reanalysis: Re-examine chiral integrity and crystallinity, as amorphous forms may exhibit altered solubility and activity .

What in vitro models are suitable for studying the compound's mechanism of action as a potential enzyme inhibitor?

Methodological Answer:

- Enzyme Kinetics: Measure inhibition constants () using fluorogenic substrates (e.g., for proteases or hydroxylases).

- Surface Plasmon Resonance (SPR): Quantify binding affinity () to immobilized enzyme targets .

- Molecular Docking: Predict binding modes using software like AutoDock Vina; validate with site-directed mutagenesis .

What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N or Ar) at 4°C. Desiccants prevent hygroscopic degradation .

- Handling: Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to temperatures >25°C.

How does the introduction of a methyl group at the para position influence the compound's binding affinity compared to other substituents?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., 4-fluoro, 4-hydroxy) and assay binding using SPR or isothermal titration calorimetry (ITC).

- Computational Analysis: Density Functional Theory (DFT) calculates steric/electronic effects; methyl groups enhance hydrophobic interactions but may reduce solubility .

What strategies mitigate racemization during synthesis?

Methodological Answer:

- Low-Temperature Reactions: Perform acylations/alkylations at ≤0°C to minimize epimerization.

- Chiral Catalysts: Use Ru-BINAP complexes for asymmetric reductions .

- In Situ Monitoring: Track ee via circular dichroism (CD) spectroscopy during reaction progression .

What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。